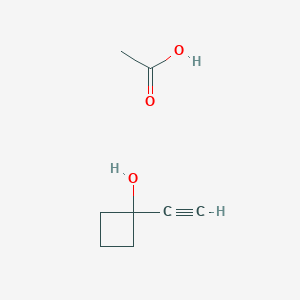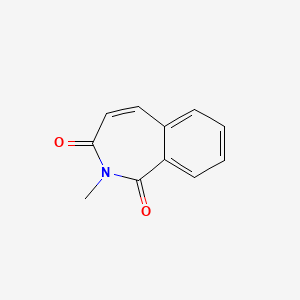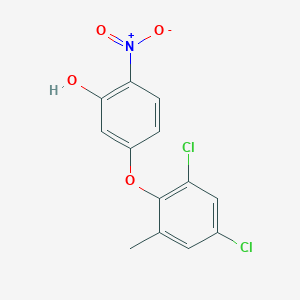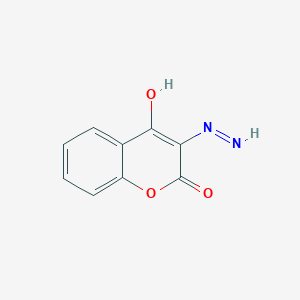![molecular formula C20H21N5 B14584762 1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine CAS No. 61618-39-1](/img/structure/B14584762.png)
1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine is a complex organic compound that features a tetrazole ring, an anthracene derivative, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The anthracene derivative can be synthesized through Friedel-Crafts acylation followed by reduction. The final step involves the coupling of the tetrazole and anthracene derivatives with piperidine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the tetrazole formation and coupling reactions, as well as the use of green chemistry principles to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially interacting with enzymes and receptors in a similar manner. The anthracene and piperidine moieties may also contribute to the compound’s biological activity by interacting with different molecular targets .
Comparison with Similar Compounds
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another tetrazole derivative with applications in energetic materials.
N-[(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl-L-valine methyl ester: A tetrazole derivative used in medicinal chemistry.
Uniqueness
1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine is unique due to its combination of a tetrazole ring, an anthracene derivative, and a piperidine moiety. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
61618-39-1 |
|---|---|
Molecular Formula |
C20H21N5 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine |
InChI |
InChI=1S/C20H21N5/c1-2-8-25(9-3-1)19-7-6-15-10-14-4-5-16(20-21-23-24-22-20)11-17(14)12-18(15)13-19/h4-7,11,13H,1-3,8-10,12H2,(H,21,22,23,24) |
InChI Key |
JCSYKRIODZDOSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(CC4=C(C3)C=C(C=C4)C5=NNN=N5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)

![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid](/img/structure/B14584702.png)



![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14584735.png)
![4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14584739.png)

![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)


